N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine
Description
N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine is a structurally complex molecule featuring:
- Tetrazole ring: Known for its bioisosteric properties, often mimicking carboxylic acids in drug design.
- Morpholinylphenyl group: Enhances solubility and bioavailability via its electron-rich oxygen atom.
- Indole moiety: Common in pharmaceuticals, contributing to receptor binding through π-π interactions.
- Cyclopentyl and ethanamine chains: Influence conformational stability and pharmacokinetics.
Properties
Molecular Formula |
C26H31N7O |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[1-(4-morpholin-4-ylphenyl)tetrazol-5-yl]cyclopentan-1-amine |
InChI |
InChI=1S/C26H31N7O/c1-2-6-24-23(5-1)20(19-27-24)11-14-28-26(12-3-4-13-26)25-29-30-31-33(25)22-9-7-21(8-10-22)32-15-17-34-18-16-32/h1-2,5-10,19,27-28H,3-4,11-18H2 |
InChI Key |
YYUAFXPPMAGYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NN=NN2C3=CC=C(C=C3)N4CCOCC4)NCCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-(4-Morpholinyl)phenyl derivative, followed by the introduction of the tetrazole ring through a cyclization reaction. The final step involves the coupling of the cyclopentyl and indole moieties under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Reaction with Amines
The morpholine group can be replaced by primary or secondary amines through a nucleophilic aromatic substitution reaction. This reaction often requires elevated temperatures and can be catalyzed by bases or transition metals.
Reaction with Thiols
Thiols can also act as nucleophiles, replacing the morpholine group to form thioether derivatives. This reaction is particularly useful for introducing sulfur-containing functional groups into the molecule.
-
Tetrazole Ring Modifications
The tetrazole ring in N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine can undergo various transformations, altering its properties and reactivity .
N-Alkylation
The tetrazole ring can be N-alkylated using alkyl halides or other electrophiles. This reaction typically results in a mixture of 1N- and 2N-alkylated products, which can be separated chromatographically .
Ring-Opening Reactions
Under certain conditions, the tetrazole ring can undergo ring-opening reactions, leading to the formation of azides or other nitrogen-containing compounds. This transformation can be initiated by strong acids or bases .
-
Indole Functionalization
The indole moiety in this compound offers various possibilities for chemical modifications .
Electrophilic Aromatic Substitution
The indole ring can undergo electrophilic aromatic substitution reactions, particularly at the C-3 position. Common reactions include halogenation, nitration, and acylation .
N-Alkylation
The indole nitrogen can be alkylated using strong bases and alkyl halides, leading to N-substituted derivatives .
-
Cyclopentyl Group Reactions
The cyclopentyl group in this compound can participate in various reactions, although its reactivity is generally lower compared to the other functional groups in the molecule.
Oxidation
The cyclopentyl group can be oxidized to form ketones or alcohols, depending on the oxidizing agent and reaction conditions used.
This compound exhibits a rich chemistry due to its diverse functional groups. The compound can undergo various transformations, including nucleophilic substitutions, tetrazole ring modifications, indole functionalizations, and cyclopentyl group reactions. These chemical reactions provide opportunities for the synthesis of novel derivatives with potentially enhanced biological activities or altered physicochemical properties.
Further research is needed to fully explore the reactivity of this complex molecule and to develop selective methodologies for its modification. The unique combination of functional groups in this compound presents both challenges and opportunities for synthetic chemists and medicinal chemists alike.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine:
General Information
- Name: this compound is a chemical compound .
- Synonyms: This compound is also known as 2109173-26-2, STL485110, and N-[2-(1H-indol-3-yl)ethyl]-1-{1-[4-(morpholin-4-yl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine .
- Molecular Formula: The molecular formula of the compound is C26H31N7O .
- Molecular Weight: It has a molecular weight of 457.6 g/mol .
Applications
While the specific applications of this compound are not detailed in the search results, some inferences can be made based on the components of the molecule and related research areas:
- G Protein-Coupled Receptors (GPCRs): The presence of a morpholinylphenyl group and an indole-3-ethanamine moiety suggests a potential interaction with G protein-coupled receptors (GPCRs) . Many compounds containing similar structures are known to act as ligands for various GPCRs, which are involved in a wide range of physiological processes .
- Potential Therapeutic Value: Tetrazole derivatives have been explored for various medicinal activities . Compounds with tetrazole rings are sometimes used as bioisosteres for carboxylic acid groups in drug design .
- mTOR Kinase Inhibition: Some search results discuss the use of morpholinyl compounds as inhibitors of mTOR kinase, which has therapeutic value in treating various forms of cancer . However, this is a general application of morpholinyl compounds and not specific to the title compound .
- Drugs of Abuse: It is important to note that some compounds containing indole groups are listed as drugs of abuse . This does not imply that this compound is a drug of abuse, but it highlights the need for careful research and handling of such compounds .
Available Information
- Chemical Structure: The compound contains a cyclopentane ring, a tetrazole ring, a morpholine group, and an indole-3-ethanamine moiety .
- Identifiers: It has specific identifiers such as PubChem CID (121238237), InChI key (YYUAFXPPMAGYBQ-UHFFFAOYSA-N) and SMILES notation (C1CCC(C1)(C2=NN=NN2C3=CC=C(C=C3)N4CCOCC4)NCCC5=CNC6=CC=CC=C65) .
Mechanism of Action
The mechanism of action of N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Core Variations
Substituent Effects on Aryl Groups
| Compound Name | Aryl Substituent | Key Features | Pharmacological Impact | References |
|---|---|---|---|---|
| Target Compound | 4-Morpholinylphenyl | Electron-donating morpholine ring | Improved solubility and metabolic stability | — |
| N-[(4-Chlorophenyl)...indole-3-ethanamine () | 4-Chlorophenyl | Electron-withdrawing Cl atom | Increased lipophilicity; potential toxicity concerns | |
| N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide | 3-Trifluoromethylphenyl | Strongly electronegative CF₃ group | Enhanced membrane permeability |
Analysis : The morpholinyl group in the target compound balances lipophilicity and solubility, unlike halogenated aryl groups, which may prioritize membrane penetration over safety .
Indole and Ethamine Modifications
| Compound Name | Indole/Ethamine Structure | Unique Features | Functional Role | References |
|---|---|---|---|---|
| Target Compound | Indole + ethanamine | Ethanamine chain at position 3 | Facilitates hydrogen bonding with targets | — |
| N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine | Indole + branched ethyl | Octyl chain and N-ethyl group | Increased hydrophobicity; prolonged half-life | |
| 1-(4-Chlorophenyl)-1H-1,2,3-triazole () | Triazole + chlorophenyl | Lacks indole and amine | Limited cross-reactivity with indole-binding targets |
Analysis : The ethanamine chain in the target compound offers a balance of hydrophilicity and binding specificity compared to bulkier N-alkyl groups .
Morpholine-Containing Analogues
Unique Advantages of the Target Compound
- Synergistic Scaffold : The combination of tetrazole (bioisostere), morpholinylphenyl (solubility), and indole-ethanamine (targeted binding) creates a multifunctional profile.
- Pharmacokinetic Superiority : Morpholine mitigates the high lipophilicity typical of tetrazole-indole hybrids, reducing metabolic degradation risks.
- Target Selectivity : The ethanamine chain and cyclopentyl group may reduce off-target effects compared to simpler N-alkylated analogues .
Biological Activity
N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine, a compound with the CAS number 2109173-26-2, has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to neurokinin receptors and related pathways. This article explores the compound's biological activity, including its mechanisms of action, pharmacodynamics, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Indole ring : Known for its role in various biological activities.
- Tetrazole moiety : Often associated with enhanced binding affinity in receptor interactions.
- Morpholine group : Contributes to the compound's solubility and bioavailability.
The molecular formula is , with a molecular weight of 351.45 g/mol.
Research indicates that this compound acts as an antagonist at neurokinin (NK) receptors, particularly NK1 receptors. The blockade of NK1 receptors has been linked to therapeutic effects in conditions such as anxiety and depression. The following mechanisms are proposed:
- Receptor Binding : The compound exhibits high affinity for NK1 receptors, inhibiting the action of substance P, a neuropeptide involved in pain perception and mood regulation .
- Signal Transduction : By blocking NK1 receptor activation, the compound may alter intracellular signaling pathways, including those involving calcium ion influx and cyclic AMP levels .
Antidepressant and Anxiolytic Effects
Studies have demonstrated that compounds similar to this compound can produce significant antidepressant and anxiolytic effects. In animal models, administration resulted in:
- Reduced Anxiety-like Behavior : Measured through elevated plus maze tests.
- Antidepressant Activity : Assessed via forced swim tests and tail suspension tests .
Potential Therapeutic Applications
Given its mechanism of action on NK receptors, this compound holds promise for:
- Treatment of Mood Disorders : Such as major depressive disorder (MDD) and generalized anxiety disorder (GAD).
- Pain Management : Due to its modulation of pain pathways via NK receptor antagonism.
Research Findings and Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings. For example:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide, as demonstrated in tetrazole derivatives .
- Morpholine incorporation : Use Buchwald–Hartwig amination to introduce the 4-morpholinylphenyl group to the tetrazole core, optimizing palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) for high yields .
- Indole-cyclopentyl coupling : Employ Suzuki-Miyaura cross-coupling to attach the indole-ethanamine moiety to the cyclopentyl group, ensuring anhydrous conditions and degassed solvents .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the tetrazole-cyclopentyl-indole scaffold. For example, studies on analogous pyrazole derivatives used Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL for refinement .
- Spectroscopic techniques : Compare experimental ¹³C NMR chemical shifts with DFT-calculated values to verify substituent positions (e.g., morpholinylphenyl vs. indole groups) .
- Challenges : Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) due to the compound’s hydrophobic regions .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and control compounds to isolate variability .
- Metabolite profiling : Use HPLC-MS to identify degradation products that may interfere with activity measurements, especially in the morpholine or tetrazole moieties .
- Case study : Discrepancies in IC₅₀ values for similar triazole derivatives were traced to residual palladium catalysts affecting assay results; ICP-MS analysis is recommended .
Q. What computational strategies predict the binding affinity of this compound to serotonin receptors?
- Methodology :
- Docking simulations : Use AutoDock Vina with crystal structures of 5-HT₂A receptors (PDB ID: 6WGT). Focus on the indole-ethanamine group’s orientation relative to conserved aspartate residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the morpholinylphenyl group in the receptor’s hydrophobic pocket .
- Validation : Compare computational ΔG values with SPR (surface plasmon resonance) binding data to refine force field parameters .
Q. How to optimize reaction yields for large-scale synthesis without compromising purity?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), solvent (THF vs. DCM), and catalyst loading (0.5–5 mol%) to identify robust conditions .
- Continuous flow chemistry : Implement microreactors for the tetrazole formation step to enhance heat transfer and reduce side reactions .
- Quality control : Use preparative HPLC with C18 columns (MeCN/H₂O gradients) to isolate >98% pure product; validate via HRMS and elemental analysis .
Q. What analytical methods are suitable for detecting degradation products in stability studies?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor changes via UPLC-PDA .
- Structural elucidation : Use LC-QTOF-MS/MS to fragment degradation products (e.g., oxidized morpholine rings) and match with spectral libraries .
- Mitigation : Add antioxidants (e.g., BHT) to formulations if oxidation is observed at the indole’s C3 position .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in aqueous vs. lipid-based solvents?
- Methodology :
- Solubility parameter analysis : Calculate Hansen parameters (δD, δP, δH) to predict compatibility with solvents like PEG-400 or Labrasol .
- Experimental validation : Use shake-flask method with UV detection at λmax ≈ 270 nm (indole absorbance) .
- Resolution : Discrepancies may arise from polymorphic forms; characterize crystallinity via PXRD .
Q. What strategies address discrepancies in receptor selectivity profiles across studies?
- Methodology :
- Orthogonal assays : Combine radioligand binding (³H-ketanserin for 5-HT₂A) with functional assays (Ca²⁺ flux) to confirm on-target activity .
- Off-target screening : Use panels like Eurofins’ CEREP to evaluate selectivity against 50+ GPCRs, ion channels, and kinases .
- Root cause : Differences in cell membrane composition (e.g., cholesterol content) may alter ligand-receptor kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
